molecular formula C8H8O2 B1195853 2-Hydroxyacetophenone CAS No. 582-24-1

2-Hydroxyacetophenone

Cat. No. B1195853
CAS RN: 582-24-1
M. Wt: 136.15 g/mol
InChI Key: ZWVHTXAYIKBMEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxyacetophenone derivatives involves multiple strategies, each tailored to produce specific structural variants of the compound. For example, 4-Choloro-2-hydroxyacetophenone can be synthesized from 3-aminophenol through a series of reactions including acetylation, methylation, Fries rearrangement, deacetylation, diazotization, and Sandmeyer reaction, achieving an overall yield of about 44% (Teng Da-wei, 2011).

Another approach for the liquid-phase synthesis of 2'-hydroxychalcones from 2'-hydroxyacetophenone uses microwave irradiation or classical heating, providing a fast and simple method without forming by-products (E. Stoyanov et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyacetophenone and its derivatives has been extensively studied using various spectroscopic methods. For instance, the structural parameters, thermodynamic properties, and vibrational frequencies of 2-hydroxy-4-methoxyacetophenone have been determined using DFT/B3LYP methods. The study provides insights into the effects of substituents on the benzene ring vibrational frequencies and assigns vibrational frequencies of fundamental modes (V. Arjunan et al., 2014).

Chemical Reactions and Properties

2-Hydroxyacetophenone participates in various chemical reactions, forming complex compounds with significant applications. For example, 1,5-Bis (2-hydroxyacetophenone)thiocarbohydrazone has been synthesized and used as a chemosensor for the selective recognition of fluoride ions in biological samples, showcasing its utility in analytical chemistry (S. L. A. Kumar et al., 2013).

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 2-Hydroxyacetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used for alkylating with substituted benzyl and heteroaryl alcohols to produce C-alkylated products, which are then converted into 2-amino-3-benzyl 1,4-naphthoquinone derivatives (Hunter et al., 2017).

  • Antiproliferative Activities : Studies have shown the antiproliferative activities of 2-Hydroxyacetophenone derivatives. The condensation of 2-Hydroxyacetophenone with aromatic aldehydes yields 2'-hydroxychalcones, which exhibit antiproliferative effects against MCF-7 cells, a breast cancer cell line (Stoyanov et al., 2002).

  • Anti-inflammatory and Antinociceptive Effects : p-Hydroxyacetophenone, a derivative, has been shown to have anti-inflammatory and antinociceptive effects. It reduces inflammation and pain responses in animal models, making it a potential candidate for treating inflammatory diseases (Chang et al., 2017).

  • Catalysis in Organic Reactions : It's used as a reactant in various catalyzed reactions. For example, its reaction with benzaldehyde over different catalysts like H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5 has been studied for the synthesis of 2'-hydroxychalcone and flavanone (Saravanamurugan et al., 2004).

  • Development of Metal Complexes : 2-Hydroxyacetophenone-based Schiff bases are used to form metal complexes, which have diverse applications in antibacterial, antifungal, and oxidation-reduction activities (Gupta et al., 2021).

  • Spectrophotometric Analysis : It is employed as a reagent in spectrophotometric methods for the determination of metals like molybdenum and palladium, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993; Murthy & Reddy, 1992).

  • Biosynthesis in Plants : It's involved in the biosynthesis of defense-related hydroxyacetophenones in plants. This process is significant in understanding plant defense mechanisms and phytochemistry (Parent et al., 2018).

Safety And Hazards

2-Hydroxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The use of enzymes as biocatalysts has emerged as a powerful and often more sustainable alternative to traditional routes in the synthetic chemistry of needed compounds . The constructed expression system exploits the host cell metabolism for supply and regeneration of precious nicotinamide dinucleotide coenzyme . This could be a robust and facile method for the production of 2-Hydroxyacetophenone from racemic styrene oxide .

properties

IUPAC Name

2-hydroxy-1-phenylethanone
Source PubChem
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InChI

InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVHTXAYIKBMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060388
Record name Ethanone, 2-hydroxy-1-phenyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxyacetophenone

CAS RN

582-24-1
Record name α-Hydroxyacetophenone
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Record name omega-Hydroxyacetophenone
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Record name 2-Hydroxyacetophenone
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Record name Ethanone, 2-hydroxy-1-phenyl-
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Record name Ethanone, 2-hydroxy-1-phenyl-
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Record name 2-hydroxy-1-phenylethan-1-one
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Record name 2-HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

About 13 parts of bromine was added with stirring to a mixture of 474.6 parts of acetophenone in about 640 parts of methanol, while the mixture was stirred and maintained at a temperature between 5°-10° C. Hydrogen bromide gas was then introduced into the mixture until bromine coloration disappeared, at which point an additional amount of bromine was added over a 2 hour period to make a total of 631.3 parts. There was then added 71 parts of water while the mixture was stirred and externally cooled for a period of about 30 minutes. An excess of about 2700 parts of water was then slowly added to effect the precipitation in the form of crystals of α-bromo acetophenone from the mixture. The crystals were decanted by means of a vacuum siphon, washed, then neutralized with a 20% sodium hydroxide solution and decanted to dryness. There was then added about 940 parts water, 1600 parts of methanol, 333 parts of sodium bicarbonate and a sodium formate solution prepared from 161 parts of 90% formic acid and sufficient sodium hydroxide to neutralize the acid. The mixture was heated at 60° C. with vigorous stirring for 7 hours after which time it was cooled to ambient temperature and filtered. Based on method of preparation and gas chromatographic analysis of the mixture there was produced α-hydroxy acetophenone in quantitative yields.
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Synthesis routes and methods II

Procedure details

85% Ethanolic solution (1200 mL) of 2-bromo-1-phenylethanone (99.52 g, 500 mmol) and sodium formate (215.0 g, 3160 mol) was heated to reflux for 5 hours. After the solvent was evaporated in vacuo, water (1000 mL) was added to the residue and extraction with ethyl acetate was conducted. The organic layers were combined and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom in vacuo. Petroleum ether was added to the residual oily product to crystallize whereupon 2-hydroxy-1-phenylethanone (59.67 g, 88%) was produced. Mp. 86-89° C. 1H-NMR (DMSO-d6) δ: 4.81 (d, J=5.8 Hz, 2H), 5.07 (t, J=5.8 Hz, 1H), 7.50-7.55 (m, 2H), 7.63-7.67 (m, 1H), 7.92-7.95 (m, 2H)
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Synthesis routes and methods III

Procedure details

About 13 parts of bromine was added with stirring to a mixture of 474.6 parts of acetophenone in about 640 parts of methanol, while the mixture was stirred and maintained at a temperature between 5°-10° C. Hydrogen bromide gas was then introduced into the mixture until bromide coloration disappeared, at which point an additional amount of bromine was added over a 2 hour period to make a total of 631.3 parts. There was then added 71 parts of water while the mixture was stirred and externally cooled for a period of about 30 minutes. An excess of about 2700 parts of water was then slowly added to effect the precipitation in the form of crystals of α-bromo acetophenone from the mixture. The crystals were decanted by means of a vacuumed siphon, washed, then neutralized with a 20% sodium hydroxide solution, and decanted to dryness. There was then added about 940 parts water, 1600 parts of methanol, 333 parts of sodium bicarbonate and a sodium formate solution prepared from 161 parts of a 90% formic acid and sufficient sodium hydroxide to neutralize the acid. The mixture was heated to 60° C. with vigorous stirring for 7 hours after which time it was cooled to ambient temperature and filtered. Based on method of preparation and gas chromatographic analysis of the mixture, there was produced α-hydroxyacetophenone in quantitative yields.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyacetophenone
Reactant of Route 2
2-Hydroxyacetophenone
Reactant of Route 3
2-Hydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
2-Hydroxyacetophenone
Reactant of Route 5
2-Hydroxyacetophenone
Reactant of Route 6
2-Hydroxyacetophenone

Citations

For This Compound
8,820
Citations
SA Ali, AA Soliman, MM Aboaly… - Journal of Coordination …, 2002 - Taylor & Francis
… Ru3(CO)12 and RuCl3 reacted with the Schiff base bis-(2-hydroxyacetophenone)ethylenediimine (hapenH2) to give Ru(CO)2(hapenH2) and [RuCl2(hapenH2)]Cl. Elemental, …
Number of citations: 102 www.tandfonline.com
PB Sreeja, A Sreekanth, CR Nayar, MRP Kurup… - Journal of Molecular …, 2003 - Elsevier
… The corresponding nicotinic acid hydrazones have not been as much investigated and to the best of our knowledge and there are no reports on 2-hydroxyacetophenone nicotinic acid …
Number of citations: 49 www.sciencedirect.com
RP John, A Sreekanth, MRP Kurup, SM Mobin - Polyhedron, 2002 - Elsevier
An interesting series of eight neutral ternary Co(III) complexes of 2-hydroxyacetophenone N(4)-substituted thiosemicarbazones (H 2 L), bidentate heterocyclic bases 2,2′-bipyridine (…
Number of citations: 81 www.sciencedirect.com
CD Gutsche, DW Griffiths - Journal of the American Chemical …, 1971 - ACS Publications
… complete conversion to monomeric 2-hydroxyacetophenone (4) occurs. … the 2-hydroxyacetophenone. An internal standard for determining the concentration of 2-hydroxyacetophenone …
Number of citations: 14 pubs.acs.org
E Labisbal, KD Haslow, A Sousa-Pedrares… - Polyhedron, 2003 - Elsevier
… with salicylaldehyde or 2-hydroxyacetophenone thiosemicarbazones. Deprotonation of the … , we report here a study of 5-methyl-2-hydroxyacetophenone N(4)-methyl-, N(4)-dimethyl-, …
Number of citations: 84 www.sciencedirect.com
S Singha, PK Sharma, N Kumar… - Journal of Advanced …, 2011 - sciensage.info
The novel series of chalcone was synthesized by 2-hydroxyacetophenone and substituted aldehyde. The structure of the synthesized compound was elucidated by melting point, …
Number of citations: 13 sciensage.info
DNA Chee, MA Affan, FB Ahmad… - Journal of …, 2011 - Taylor & Francis
Six new organotin(IV) complexes were synthesized by direct reaction of RSnCl 3 (R = Me, Bu and Ph) or R 2 SnCl 2 (R = Me, Bu and Ph) and 2-hydroxyacetophenone …
Number of citations: 29 www.tandfonline.com
N Mondal, DK Dey, S Mitra, KMA Malik - Polyhedron, 2000 - Elsevier
… ] (LH) has been synthesized from 2-hydroxyacetophenone and 2-dimethylaminoethylamine. … tridentate ligand L, one bidentate 2-hydroxyacetophenone and one monodentate azide for 1 …
Number of citations: 112 www.sciencedirect.com
Ş Güveli, B Ülküseven - Polyhedron, 2011 - Elsevier
… Herein, we present two nickel(II)–triphenylphosphine complexes of 2-hydroxyacetophenone thiosemicarbazones with ONS and ONN coordination modes (Fig. 1). The ligands and …
Number of citations: 39 www.sciencedirect.com
SS Swathy, RS Joseyphus, VP Nisha… - Arabian Journal of …, 2016 - Elsevier
A bishydrazone was obtained by the condensation of isatin monohydrazone with 2-hydroxyacetophenone, which formed a series of complexes with manganese(II), cobalt(II), nickel(II), …
Number of citations: 40 www.sciencedirect.com

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